Methyl 5-chlorothieno[2,3-c]pyridine-2-carboxylate
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Overview
Description
Methyl 5-chlorothieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound that belongs to the thieno[2,3-c]pyridine family. This compound is characterized by its bicyclic structure, which includes a thiophene ring fused to a pyridine ring. The presence of a chlorine atom at the 5-position and a carboxylate ester group at the 2-position further defines its chemical properties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chlorothieno[2,3-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinic acid with thioglycolic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction mixture is heated to facilitate cyclization, resulting in the formation of the thieno[2,3-c]pyridine core. Subsequent esterification with methanol yields the desired methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chlorothieno[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted thieno[2,3-c]pyridine derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Hydrolysis: 5-chlorothieno[2,3-c]pyridine-2-carboxylic acid.
Scientific Research Applications
Methyl 5-chlorothieno[2,3-c]pyridine-2-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, such as enzymes and receptors.
Industrial Applications: It is employed in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of methyl 5-chlorothieno[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This interaction is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the kinase active site .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate
- Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
- 2-chlorothieno[2,3-d]pyrimidine derivatives
Uniqueness
Methyl 5-chlorothieno[2,3-c]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 5-position and the ester group at the 2-position allows for targeted modifications and interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C9H6ClNO2S |
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Molecular Weight |
227.67 g/mol |
IUPAC Name |
methyl 5-chlorothieno[2,3-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H6ClNO2S/c1-13-9(12)6-2-5-3-8(10)11-4-7(5)14-6/h2-4H,1H3 |
InChI Key |
LNZPYMMUVBKJTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC(=NC=C2S1)Cl |
Origin of Product |
United States |
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